![molecular formula C10H7BrZn B6315436 1-Naphthylzinc bromide, 0.50 M in THF CAS No. 251957-73-0](/img/structure/B6315436.png)
1-Naphthylzinc bromide, 0.50 M in THF
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Overview
Description
1-Naphthylzinc bromide, 0.50 M in THF (1-NBZ-THF) is an organometallic reagent used in organic synthesis. It is a versatile reagent that can be used in a variety of applications, including the synthesis of a wide range of organic compounds. 1-NBZ-THF is a strong Lewis acid and its use in organic synthesis has been extensively studied over the years.
Mechanism of Action
1-Naphthylzinc bromide, 0.50 M in THF acts as a strong Lewis acid and can be used to catalyze a variety of organic reactions. It can be used to catalyze the formation of carbon-carbon bonds by activating the electrophilic carbon atoms of the substrate molecules. It can also be used to catalyze the formation of carbon-heteroatom bonds, such as carbon-oxygen and carbon-nitrogen bonds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or other organisms and is not known to be a mutagen or carcinogen.
Advantages and Limitations for Lab Experiments
1-Naphthylzinc bromide, 0.50 M in THF is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a stable reagent that is easy to handle and is relatively inexpensive. Additionally, it is a powerful Lewis acid that can catalyze a variety of organic reactions. One limitation of this compound is that it is not soluble in water, making it unsuitable for aqueous reactions.
Future Directions
1-Naphthylzinc bromide, 0.50 M in THF has a wide range of applications in organic synthesis, and there are a number of potential future directions for its use. One potential future direction is the use of this compound in the synthesis of complex natural products, such as terpenes and steroids. Additionally, this compound could be used in the synthesis of a wide range of functionalized aromatic compounds, such as aldehydes, ketones, and esters. Finally, this compound could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
Synthesis Methods
1-Naphthylzinc bromide, 0.50 M in THF can be synthesized by the reaction of 1-bromonaphthalene and zinc in THF. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically conducted at room temperature. The reaction is typically complete in a few hours and the product is a stable, yellow-brown liquid.
Scientific Research Applications
1-Naphthylzinc bromide, 0.50 M in THF is a useful reagent for the synthesis of a wide range of organic compounds. It can be used in the synthesis of a variety of heterocycles, including pyridines, pyrimidines, and quinolines. It can also be used for the synthesis of a range of polycyclic aromatics, such as naphthalenes, anthracenes, and fluorenes. Additionally, this compound can be used in the synthesis of a variety of functionalized aromatic compounds, such as aldehydes, ketones, and esters.
properties
IUPAC Name |
bromozinc(1+);1H-naphthalen-1-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKREXZPCGVUPO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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